N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The imidazo[1,2-a]pyridine scaffold is particularly valuable in organic synthesis and pharmaceutical chemistry due to its diverse biological activities .
Scientific Research Applications
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Metal-free oxidation using reagents like TBHP.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation reactions using bromine or iodine
Common Reagents and Conditions
Oxidation: TBHP in the presence of a solvent like ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine or iodine in the presence of a suitable solvent.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in biological pathways. The compound’s heterocyclic structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as pharmaceuticals.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-19(12-6-7-13-14(10-12)25-11-24-13)21-18-17(15-4-3-9-26-15)20-16-5-1-2-8-22(16)18/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKDZASTTYJNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.